molecular formula C24H30N2O B8540422 N-{2-[3-(1-Methylpiperidin-2-yl)propyl]phenyl}-3-phenylprop-2-enamide CAS No. 58754-17-9

N-{2-[3-(1-Methylpiperidin-2-yl)propyl]phenyl}-3-phenylprop-2-enamide

Cat. No. B8540422
M. Wt: 362.5 g/mol
InChI Key: JBEODZUBMMTPJC-UHFFFAOYSA-N
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Patent
US04064254

Procedure details

A solution of 4-methoxy-2'-[3-(1-methyl-2-piperidyl)propyl]benzanilide (3.5 g., 0.0095 mole) and concentrated HCl (50 ml.) is heated at reflux for 16 hr., diluted with H2O (100 ml.), basified with 50% NaOH, and extracted with Et2O. The Et2O extracts are combined, washed (H2O and saturated NaCl), dried over MgSO4, and concentrated to give 2.2 g. of 2-(o-aminophenylpropyl)-1-methylpiperidine. The amine is dissolved in pyridine (50 ml.) and a solution of cinnamoyl chloride (1.8 g., 0.011 mole) in THF (10 ml.) added. The reaction mixture is stirred for 3 hr., then concentrated to dryness. The residue is dissolved in water, basified with 50% NaOH, and extracted with EtOAc. The EtOAc extracts are washed (H2O + saturated NaCl), dried over magnesium sulfate, and concentrated to give 3.4 g. of oil which is chromatographed on silica AR CC-7 (Mallinckrodt). Elution first with CHCl3 to remove impurities, then with EtOAc to remove the product and concentration of the EtOAc eluate gave 2.3 g. of solid which crystallized from EtOAc yields 1.6 g (46%) of 2'-[3-(1-methyl-2-piperidyl)propyl]cinnamanilide, m.p. 130°-132° C. Further crystallization from ethyl acetate-isopropyl ether provides analytically pure product, m.p. 133.5°-134.5° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(o-aminophenylpropyl)-1-methylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
1.8 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:27]=[CH:26][C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH2:16][CH2:17][CH2:18][CH:19]2[CH2:24][CH2:23][CH2:22][CH2:21][N:20]2[CH3:25])=[O:8])=[CH:5][CH:4]=1.Cl.[OH-].[Na+].N[C:32]1C=CC=C[C:33]=1CCCC1CCCCN1C.C(Cl)(=O)C=CC1C=CC=CC=1>O.N1C=CC=CC=1.C1COCC1>[CH3:25][N:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH:19]1[CH2:18][CH2:17][CH2:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH:9][C:7](=[O:8])[CH:6]=[CH:5][C:4]1[CH:3]=[CH:27][CH:26]=[CH:33][CH:32]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
COC1=CC=C(C(=O)NC2=C(C=CC=C2)CCCC2N(CCCC2)C)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
2-(o-aminophenylpropyl)-1-methylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)CCCC1N(CCCC1)C
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hr
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
washed (H2O and saturated NaCl)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 2.2 g
CONCENTRATION
Type
CONCENTRATION
Details
, then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The EtOAc extracts are washed (H2O + saturated NaCl)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 3.4 g
CUSTOM
Type
CUSTOM
Details
of oil which is chromatographed on silica AR CC-7 (Mallinckrodt)
WASH
Type
WASH
Details
Elution first with CHCl3
CUSTOM
Type
CUSTOM
Details
to remove impurities
CUSTOM
Type
CUSTOM
Details
with EtOAc to remove the product and concentration of the EtOAc eluate
CUSTOM
Type
CUSTOM
Details
gave 2.3 g
CUSTOM
Type
CUSTOM
Details
of solid which crystallized from EtOAc

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C(CCCC1)CCCC1=C(NC(C=CC2=CC=CC=C2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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